Cas no 198402-61-8 (a-D-Galactopyranoside,6-chloro-1H-indol-3-yl)

198402-61-8 structure
Produktname:a-D-Galactopyranoside,6-chloro-1H-indol-3-yl
CAS-Nr.:198402-61-8
MF:C14H16ClNO6
MW:329.732943534851
MDL:MFCD02683908
CID:138662
PubChem ID:10286594
a-D-Galactopyranoside,6-chloro-1H-indol-3-yl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- a-D-Galactopyranoside,6-chloro-1H-indol-3-yl
- (2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 6-CHLORO-3-INDOXYL-ALPHA-D-GALACTOPYRANOSIDE
- 6-Chloro-3-indolyl
- 6-Chloro-3-indolyl-alpha-D-galactopyranoside
- A-D-galactopyranoside
- A-Gal
- Salmon
- Salmon-α-D-Gal
- SALMON ALPHA-GAL
- ROSE(TM)-ALPHA-GAL
- RARECHEM AH BS 0031
- SALMON(TM)-ALPHA-D-GAL
- SALMON(TM)-ALPHA-D-GALACTOSIDE
- 6-Chloro-3-indolyla-D-galactopyranoside
- 6-CHLORO-3-INDOLYL ALPHA-D-GALACTOPYRANOSIDE
- alpha-D-Galactopyranoside 6-chloro-1H-indol-3-yl
- 198402-61-8
- 6-Chloro-3-indolyl alpha -D-galactopyranoside
- SCHEMBL284849
- 6-Chloro-1H-indol-3-yl alpha-D-galactopyranoside
- 6-Chloro-3-indolyl a-D-galactopyranoside
- 6-Chloro-3-indolyl alpha-D-galactopyranoside, >=98.0% (HPLC)
- MFCD02683908
- (2R,3R,4S,5R,6R)-2-(6-chloro-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3R,4S,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- DTXSID401259204
- C-4995
- 6-Chloro-3-indoxyl alpha-D-galactopyranoside
- AKOS026674402
- A-D-GALACTOPYRANOSIDE, 6-CHLORO-1H-INDOL-3-YL
- G78551
- 6-Chloro-1H-indol-3-yl I+/--D-galactopyranoside
- 6-Chloro-3-indolyl ?-D-galactopyranoside
- EC06166
- AS-86145
-
- MDL: MFCD02683908
- Inchi: InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
- InChI-Schlüssel: OQWBAXBVBGNSPW-HTOAHKCRSA-N
- Lächelt: C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@@H](CO)O3)O)O)O
Berechnete Eigenschaften
- Genaue Masse: 329.06700
- Monoisotopenmasse: 329.0666149g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 3
- Komplexität: 388
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 115Ų
Experimentelle Eigenschaften
- Dichte: 1.641
- Siedepunkt: 630 ºC
- Flammpunkt: 335 ºC
- PSA: 115.17000
- LogP: 0.00000
a-D-Galactopyranoside,6-chloro-1H-indol-3-yl Sicherheitsinformationen
- WGK Deutschland:3
- FLUKA MARKE F CODES:3-10-21
a-D-Galactopyranoside,6-chloro-1H-indol-3-yl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | BIMB1326-100mg |
6-Chloro-3-indolyl-alpha-D-galactopyranoside |
198402-61-8 | 100mg |
£144.00 | 2025-02-19 | ||
Chemenu | CM148818-1g |
(2R,3R,4S,5R,6R)-2-((6-chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
198402-61-8 | 97% | 1g |
$690 | 2021-06-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221091A-100 mg |
6-Chloro-3-indolyl α-D-galactopyranoside, |
198402-61-8 | 100MG |
¥2,136.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244148-5g |
6-Chloro-3-indolyl α-D-galactopyranoside |
198402-61-8 | 98% | 5g |
¥3893 | 2023-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-221091-25mg |
6-Chloro-3-indolyl α-D-galactopyranoside, |
198402-61-8 | 25mg |
¥609.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-221091A-100mg |
6-Chloro-3-indolyl α-D-galactopyranoside, |
198402-61-8 | 100mg |
¥2136.00 | 2023-09-05 | ||
1PlusChem | 1P00I43X-100mg |
a-D-Galactopyranoside, 6-chloro-1H-indol-3-yl |
198402-61-8 | 100mg |
$78.00 | 2023-12-19 | ||
Ambeed | A550687-5g |
(2R,3R,4S,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
198402-61-8 | 97% | 5g |
$417.0 | 2024-07-28 | |
Ambeed | A550687-1g |
(2R,3R,4S,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
198402-61-8 | 97% | 1g |
$103.0 | 2024-07-28 | |
A2B Chem LLC | AI44333-100mg |
6-Chloro-3-indolyl alpha-d-galactopyranoside |
198402-61-8 | 100mg |
$84.00 | 2024-04-20 |
a-D-Galactopyranoside,6-chloro-1H-indol-3-yl Verwandte Literatur
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
3. Back matter
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
198402-61-8 (a-D-Galactopyranoside,6-chloro-1H-indol-3-yl) Verwandte Produkte
- 1515747-83-7(1-cyclopropyl-2,2-difluoroethan-1-ol)
- 2172201-75-9(3-tert-butyl-9-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 99840-76-3(N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide)
- 1187165-39-4((2-Iodophenyl)(pyridin-3-yl)methanone)
- 95299-17-5(methyl 2-(2,4-difluorophenyl)acetate)
- 2228535-37-1(1-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2,2-difluorocyclopropylmethanamine)
- 1460-18-0(Pentadecanedioic acid)
- 2013031-77-9(1-(3-bromopyridin-2-yl)methylcyclopropane-1-sulfonyl chloride)
- 2288032-91-5(Lithium;(E)-1-cyanobut-1-en-2-olate)
- 902298-48-0((2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(4-methylbenzenesulfonamido)imino-2H-chromene-3-carboxamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:198402-61-8)a-D-Galactopyranoside,6-chloro-1H-indol-3-yl

Reinheit:99%
Menge:5g
Preis ($):375.0